![molecular formula C21H17ClN6O2 B10987158 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10987158.png)
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a pyridazine ring, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the triazole ring: This is usually done via a click chemistry approach, where azides react with alkynes under copper-catalyzed conditions.
Final acylation step: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction could produce alcohol derivatives of the pyridazine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide may exhibit significant anticancer properties. The presence of the pyridazinone ring is associated with the inhibition of specific kinases involved in cancer progression. Studies have shown that derivatives of pyridazinones can inhibit cancer cell growth by targeting these kinases, suggesting that this compound could be explored for similar therapeutic effects .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also under investigation. The triazole moiety has been linked to antifungal activity, while the chlorophenyl group may enhance its effectiveness against various pathogens. Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antimicrobial therapy .
Acetylcholinesterase Inhibition
Recent findings suggest that related pyridazinone derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The design of compounds like this compound could lead to novel treatments aimed at enhancing cholinergic function in the brain .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyridazinone derivatives and tested their cytotoxicity against various cancer cell lines. One derivative demonstrated a notable IC50 value against breast cancer cells, indicating its potential as a lead compound for further development into an anticancer drug .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of several triazole-containing compounds against common bacterial strains. Results showed that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections caused by these pathogens .
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The triazole ring is particularly important for binding to the active sites of these enzymes, thereby blocking their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-methoxyphenyl)acetamide
- 4-chlorobenzophenone
Uniqueness
Compared to similar compounds, 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide stands out due to its unique combination of a pyridazine ring and a triazole ring. This structural feature enhances its binding affinity to various molecular targets, making it a promising candidate for drug development and other applications.
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS Number: 1219583-84-2) is a pyridazinone derivative that has garnered attention due to its diverse biological activities. Pyridazinones are known for their pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClN3O4S, with a molecular weight of 381.8 g/mol. The structure features a pyridazinone core substituted with a chlorophenyl group and a triazole moiety, which may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, compounds bearing the pyridazinone structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives displayed potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The incorporation of triazole groups in the structure may further amplify these effects by enhancing membrane permeability or targeting specific bacterial enzymes.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines have demonstrated that pyridazinone derivatives can inhibit cell proliferation and induce apoptosis. For example, derivatives similar to this compound have shown selective cytotoxicity against colon cancer cells (HCT116), with IC50 values indicating effective growth inhibition . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyridazinones are known for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .
Study on Anticancer Activity
A notable study synthesized a series of pyridazinone derivatives and assessed their anti-proliferative effects against HCT116 cells. The results indicated that certain compounds significantly reduced cell viability compared to controls, suggesting their potential as chemotherapeutic agents .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 5.0 | HCT116 |
Compound B | 10.0 | HEP3B |
Compound C | 15.0 | SH-SY5Y |
Antimicrobial Testing
Another investigation focused on the antimicrobial effectiveness of similar pyridazinone derivatives against various pathogens. The study reported that some compounds exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Candida albicans .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 20 |
Candida albicans | 15 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Apoptosis Induction : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
- Anti-inflammatory Pathways : They may modulate signaling pathways related to inflammation by inhibiting cytokine release.
Properties
Molecular Formula |
C21H17ClN6O2 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H17ClN6O2/c22-17-5-3-16(4-6-17)19-9-10-21(30)28(26-19)12-20(29)25-18-7-1-15(2-8-18)11-27-14-23-13-24-27/h1-10,13-14H,11-12H2,(H,25,29) |
InChI Key |
JQFKMVIMXHSVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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